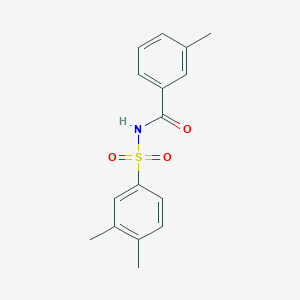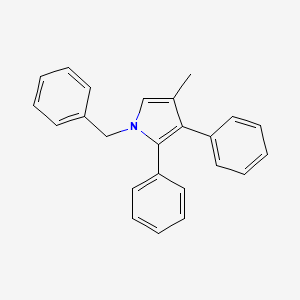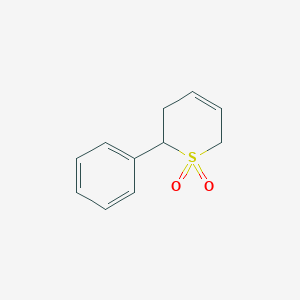![molecular formula C21H40O4 B14312448 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate CAS No. 113818-02-3](/img/structure/B14312448.png)
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its complex structure, which includes multiple carbon chains and ester functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate typically involves esterification reactions. One common method is the reaction between 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol.
Reduction: 2-ethylhexanol and 2,2-dimethylpropane-1,3-diol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of perfumes, flavorings, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis can lead to various biological effects depending on the specific context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Butyl propionate: Another ester with applications in the fragrance industry.
Uniqueness
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is unique due to its complex structure, which includes multiple ester groups and long carbon chains. This complexity can lead to unique chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
113818-02-3 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
[3-(2-ethylhexanoyloxy)-2,2-dimethylpropyl] octanoate |
InChI |
InChI=1S/C21H40O4/c1-6-9-11-12-13-15-19(22)24-16-21(4,5)17-25-20(23)18(8-3)14-10-7-2/h18H,6-17H2,1-5H3 |
InChI-Schlüssel |
HQIUYXKTLNJCGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(C)(C)COC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



